Muscalure

Catalog No.
S624321
CAS No.
27519-02-4
M.F
C23H46
M. Wt
322.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Muscalure

CAS Number

27519-02-4

Product Name

Muscalure

IUPAC Name

(Z)-tricos-9-ene

Molecular Formula

C23H46

Molecular Weight

322.6 g/mol

InChI

InChI=1S/C23H46/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-23H2,1-2H3/b19-17-

InChI Key

IGOWHGRNPLFNDJ-ZPHPHTNESA-N

SMILES

CCCCCCCCCCCCCC=CCCCCCCCC

Synonyms

(Z)-tricos-9-ene;(Z)-tricos-9-ene; cis-tricos-9-ene; (9Z)-tricos-9-ene; (Z)-Tricos-9-ene; MUSCAMONE; MUSCALURE; Tricosene; tricos-9c-ene; cis-9-Tricosene,Muscalure; FLYBAIT; (9Z)-9-tricosene; cis-9-Tricosene;;

Canonical SMILES

CCCCCCCCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCC/C=C\CCCCCCCC

Muscalure, scientifically known as (Z)-9-tricosene, is a long-chain hydrocarbon and a prominent insect pheromone produced by female houseflies (Musca domestica). This compound plays a crucial role in the mating behavior of these flies, as it is released to attract males for reproduction. Muscalure is recognized for its distinctive chemical structure, characterized by a double bond at the ninth carbon position of a tricosane chain, which consists of 23 carbon atoms. It has been identified not only in houseflies but also in other dipteran species, serving as an essential component of their communication systems .

Muscalure acts as a sex pheromone for male houseflies. When released by females, it binds to specific olfactory receptors on the antennae of male flies. This binding triggers a series of neural responses that induce the male to fly towards the source of the pheromone, ultimately leading to mating.

Physical and Chemical Properties

  • Molecular Formula: C23H46 []
  • Molecular Weight: 326.64 g/mol []
  • Melting Point: No data available
  • Boiling Point: Approximately 300 °C []
  • Solubility: Low solubility in water, but soluble in organic solvents like hexane and acetone []
  • Stability: Relatively stable under normal storage conditions []

Muscalure is generally considered to have low toxicity for humans and other mammals []. However, as with any chemical, it's important to exercise caution when handling it. Here are some safety considerations:

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. Wear gloves and safety glasses when handling.
  • Inhalation: Minimize inhalation of dust or vapors.
  • Flammability: Muscalure is likely combustible, so avoid open flames or high heat sources.

Muscalure undergoes various chemical transformations, primarily involving its formation and degradation. The biosynthesis of muscalure in houseflies begins with nervonic acid, which is converted into an acyl-CoA derivative. This intermediate undergoes reduction to yield (Z)-15-tetracosenal, which is subsequently decarboxylated to form muscalure. This process is mediated by cytochrome P450 enzymes and requires oxygen and nicotinamide adenine dinucleotide phosphate .

In synthetic chemistry, muscalure can be produced through several methods, including:

  • Electrolysis: The mixed Kolbe electrolysis of oleic acid and heptanoic acid yields muscalure alongside other products .
  • Reduction reactions: Utilizing organometallic reagents followed by Huang-Minlon reduction can effectively synthesize muscalure from oleic acid or oleonitrile .

Muscalure functions primarily as a sex pheromone, crucial for the mating success of female houseflies. Its presence on the cuticle of females significantly enhances male attraction, leading to increased mating rates. Laboratory studies have demonstrated that traps baited with muscalure capture significantly more male flies compared to those without it . Additionally, muscalure is involved in other behavioral interactions among insects, such as communication during the waggle dance in bees .

Several synthesis methods have been developed to produce muscalure:

  • Electrochemical Synthesis: Involves the electrolysis of fatty acids to yield muscalure along with other hydrocarbons .
  • Organometallic Reactions: Starting from oleic acid or oleonitrile, reactions with organometallic reagents followed by reductions can yield high purity muscalure .
  • Hydroboration: A stereospecific synthesis method that utilizes hydroboration techniques to produce cis alkenes, including muscalure .

These methods vary in complexity and yield but provide valuable pathways for both research and commercial applications.

Muscalure's primary application lies in pest control as an attractant in traps designed to capture male houseflies. By luring males away from females, these traps effectively disrupt the reproductive cycle of housefly populations. Commercial products such as Maxforce Quickbayt utilize muscalure for this purpose, making it a critical component in integrated pest management strategies . Additionally, its role as a model compound in studies of insect pheromones contributes to our understanding of chemical ecology.

Research on muscalure has focused on its interactions with various insect species and its effectiveness as a lure. Studies have shown that the addition of muscalure enhances the efficacy of toxic bait formulations for houseflies, leading to improved control measures in agricultural settings . Furthermore, olfactometer tests have confirmed that houseflies exhibit strong behavioral responses to muscalure compared to other compounds, indicating its specificity as a sex attractant .

Muscalure shares structural similarities with several other long-chain hydrocarbons and pheromones. Here are some comparable compounds:

Compound NameStructure/CharacteristicsUnique Aspects
(Z)-9-heptacoseneC27H54; similar long-chain structureFound in various insects; less studied than muscalure
n-TricosaneC23H48; saturated hydrocarbonLacks the double bond characteristic of muscalure
(Z)-9-pentacoseneC25H50; unsaturated hydrocarbonUsed in similar ecological contexts but less effective as a pheromone
(Z)-15-tetracosenalC23H46O; aldehyde precursor in biosynthesisDirectly involved in the biosynthesis pathway of muscalure

Muscalure's uniqueness lies in its specific role as a sex pheromone for houseflies and its effectiveness in attracting males for mating purposes. Its distinct chemical structure allows it to elicit strong behavioral responses from male flies, setting it apart from similar compounds.

XLogP3

11.7

Boiling Point

378.0 °C

UNII

6BSP6HFW73

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin]

Vapor Pressure

3.53e-05 mmHg

Pictograms

Irritant

Irritant

Other CAS

27519-02-4

Wikipedia

Muscalure

Use Classification

Agrochemicals -> Attractants
Fatty Acyls [FA] -> Hydrocarbons [FA11]

General Manufacturing Information

9-Tricosene, (9Z)-: ACTIVE

Dates

Modify: 2023-09-14

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